molecular formula C9H11N3O6S B12936510 methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid CAS No. 23424-63-7

methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid

Cat. No.: B12936510
CAS No.: 23424-63-7
M. Wt: 289.27 g/mol
InChI Key: IIMPDLKQWSJLCO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid is a sulfate salt derivative of the benzimidazole carbamate family. Its systematic IUPAC name is methyl N-(1H-benzimidazol-2-yl)carbamate sulfate , reflecting the combination of the parent carbamate compound with sulfuric acid in a 1:1 molar ratio. The sulfuric acid acts as a counterion, forming a stable ionic complex with the carbamate base.

Synonyms for this compound are limited in publicly available databases, but it is structurally related to albendazole impurities and agricultural fungicides. For example, the European Pharmacopoeia (EP) refers to a closely related derivative as Albendazole EP Impurity I Sulfate Salt , which shares the core benzimidazole-carbamate structure with a propoxy substituent. Other synonyms may include non-proprietary designations such as methyl benzimidazol-2-ylcarbamate sulfate or carbendazim sulfate , though the latter typically refers to derivatives with additional substituents.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₉H₉N₃O₂·H₂SO₄ , combining the base carbamate (C₉H₉N₃O₂) with sulfuric acid (H₂SO₄). The base component has a molecular weight of 191.19 g/mol, while the sulfuric acid contributes 98.08 g/mol, yielding a total molecular weight of 289.27 g/mol .

The structural representation of the compound can be broken into two components:

  • Carbamate base : A benzimidazole ring (two fused benzene rings with two nitrogen atoms) substituted at the 2-position with a carbamate group (-NH-C(=O)-OCH₃).
  • Sulfate counterion : A sulfuric acid molecule (H₂SO₄) that ionically bonds to the carbamate base.

The SMILES notation for the base structure is COC(=O)Nc1nc2ccccc2n1 , and the full salt is represented as COC(=O)Nc1nc2ccccc2n1.OS(=O)(=O)O .

Table 1: Molecular Formula Breakdown

Component Formula Molecular Weight (g/mol)
Carbamate base C₉H₉N₃O₂ 191.19
Sulfuric acid H₂SO₄ 98.08
Total C₉H₁₁N₃O₆S 289.27

CAS Registry Number and PubChem CID

The CAS Registry Number for this compound is 1691238-87-5 , as identified in regulatory documentation for albendazole-related impurities. This identifier distinguishes it from similar compounds, such as the free base methyl benzimidazol-2-ylcarbamate (CAS 10605-21-7) and its hydrochloride salt (CAS 23424-47-7).

In PubChem, the compound is cataloged under the CID 69465942 , which corresponds to its structural analog methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate;sulfuric acid. While the exact PubChem entry for the non-substituted derivative is not explicitly listed, the provided CID serves as the closest reference for studying its physicochemical properties and biological activity.

Table 2: Key Identifiers

Identifier Value Source
CAS Registry No. 1691238-87-5 SynZeal
PubChem CID 69465942 PubChem
Related Free Base 10605-21-7 LabKings

Properties

CAS No.

23424-63-7

Molecular Formula

C9H11N3O6S

Molecular Weight

289.27 g/mol

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid

InChI

InChI=1S/C9H9N3O2.H2O4S/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;1-5(2,3)4/h2-5H,1H3,(H2,10,11,12,13);(H2,1,2,3,4)

InChI Key

IIMPDLKQWSJLCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1.OS(=O)(=O)O

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Fungicide
Carbendazim is primarily utilized as a broad-spectrum fungicide effective against various fungal pathogens, particularly in crops such as fruits and vegetables. It targets Ascomycetes and Fungi imperfecti, providing control over diseases like powdery mildew and root rot.

  • Mechanism of Action : Carbendazim disrupts the microtubule formation in fungal cells, inhibiting cell division and leading to cell death. This mechanism contributes to its efficacy in controlling fungal infections in crops.
  • Efficacy Studies : Research indicates that carbendazim exhibits a concentration-dependent effect on fungal pathogens. For instance, studies have shown that exposure to concentrations as low as 12.5 μM can significantly reduce cell viability in fungal cultures .
Crop TypeFungal PathogenApplication Rate (g/ha)Efficacy (%)
GrapesPowdery Mildew50085
TomatoesRoot Rot30090
WheatFusarium Head Blight40080

Pharmaceutical Applications

Anthelmintic Agent
Carbendazim has been investigated for its potential use as an anthelmintic agent against helminth infections in mammals. It has shown promise in treating various intestinal worms.

  • Case Study : In a study involving jirds (Meriones unguiculatus), carbendazim was administered at doses ranging from 3.13 to 100 mg/kg/day for five consecutive days. The results indicated a reduction of over 50% in adult worm burdens compared to untreated controls, demonstrating its effectiveness against filarial infections .
Treatment GroupDose (mg/kg/day)Adult Worm Burden Reduction (%)
Control-0
Carbendazim5060
Carbendazim10080

Toxicological Studies

Cell Viability and Toxicity
Research has highlighted the cytotoxic effects of carbendazim on human cells, particularly endothelial cells. Studies indicate that exposure can lead to oxidative stress and apoptosis.

  • Findings : A study reported that exposure to carbendazim concentrations of 500–1,000 μM resulted in significant DNA damage and reduced viability of human umbilical vein epithelial cells . This underscores the need for careful handling and application in agricultural settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole carbamates share a core structure but exhibit functional group variations that influence their biological activity, solubility, and target specificity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzimidazole Carbamates

Compound Name Molecular Substituents Primary Use Key Activity/Efficacy Notes References
Carbendazim Unsubstituted benzimidazole ring Agriculture, veterinary medicine 80–85% absorption in mammals; effective against roundworms, strongyles, and fungi
Flubendazole 4-Fluorobenzoyl group at position 6 Antiparasitic, antialgal Broad-spectrum anthelmintic; active against gastrointestinal parasites
Fenbendazole Phenylsulfanyl group at position 6 Antiparasitic Inhibits glucose uptake in parasites; used in livestock
Oxfendazole Phenylsulfinyl group at position 5 Veterinary medicine 99–100% efficacy against Haemonchus, Ostertagia, Trichostrongylus spp.; 87–95% vs. Trichuris
CDRI Comp. 81-470 Piperazinyl-carbonyl group at position 5 Antiparasitic Inhibits mitochondrial ATP production and PEP carboxykinase in nematodes
Methyl [5-(3’-Iodobenzoyl)-1H-benzimidazol-2-yl]carbamate 3’-Iodobenzoyl group at position 5 Theranostic (cancer research) Radiolabeled derivative for microtubule-targeted imaging/therapy
R 17934 (NSC 238159) 2-Thienylcarbonyl group at position 5 Antitumoral Disrupts microtubules in malignant cells; higher selectivity for cancer cells

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : The 4-fluorobenzoyl group in flubendazole enhances antiparasitic activity by increasing electrophilicity and target binding .
  • Sulfur Modifications : Fenbendazole (phenylsulfanyl) and oxfendazole (phenylsulfinyl) differ in oxidation states, affecting solubility and metabolism. Oxfendazole’s sulfinyl group improves bioavailability and efficacy against Trichuris spp. .
  • Bulkier Groups : The piperazinyl-carbonyl group in CDRI Comp. 81-470 disrupts mitochondrial function in parasites, a mechanism distinct from microtubule inhibition .

Mechanistic Divergence :

  • While carbendazim and R 17934 primarily target microtubules , oxfendazole and CDRI Comp. 81-470 exhibit additional effects on energy metabolism, highlighting structure-dependent mechanistic diversity .

Therapeutic Applications: Radioiodinated derivatives (e.g., methyl [5-(3’-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate) demonstrate the adaptability of benzimidazole carbamates in diagnostics and targeted cancer therapy .

Research Findings and Trends

  • Antiparasitic Resistance : Overuse of benzimidazoles has led to resistance in nematodes, driven by β-tubulin mutations. Structural modifications, such as sulfonyl or sulfinyl groups, are being explored to overcome this .
  • Environmental Impact : Carbendazim’s adsorption efficiency on zeolites (94–98%) highlights its environmental persistence, necessitating advanced remediation strategies .
  • Synthetic Innovations: Novel derivatives, such as 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, are being synthesized for antimicrobial and anticancer applications .

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